Butyl 4-[(2-phenylacetyl)amino]benzoate
Description
Butyl 4-[(2-phenylacetyl)amino]benzoate is a benzoate ester derivative featuring a 4-[(2-phenylacetyl)amino] substituent on the aromatic ring. This structural motif combines a butyl ester group with a phenylacetylated amine, which may influence its chemical reactivity, solubility, and stability under environmental or synthetic conditions. Understanding its degradation pathways is critical for assessing environmental persistence, metabolic fate, or synthetic utility .
Properties
IUPAC Name |
butyl 4-[(2-phenylacetyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-2-3-13-23-19(22)16-9-11-17(12-10-16)20-18(21)14-15-7-5-4-6-8-15/h4-12H,2-3,13-14H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHELUWMBDIOMLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[(2-phenylacetyl)amino]benzoate typically involves the esterification of 4-aminobenzoic acid with butanol, followed by the introduction of the phenylacetyl group. One common method involves the esterification of 4-nitrobenzoic acid with butanol to form butyl 4-nitrobenzoate, which is then reduced to butyl 4-aminobenzoate. The final step involves the acylation of the amino group with phenylacetyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The esterification and reduction steps are typically carried out in large reactors, and the final acylation step is performed under controlled conditions to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[(2-phenylacetyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophiles such as acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the electrophile used.
Scientific Research Applications
Butyl 4-[(2-phenylacetyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for biochemical assays.
Industry: Utilized in the production of various industrial chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Butyl 4-[(2-phenylacetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to voltage-gated potassium channels, which leads to the modulation of cellular processes such as signal transduction and ion transport . This interaction is crucial for its biological activity and therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
The photodegradation mechanisms and byproducts of Butyl 4-[(2-phenylacetyl)amino]benzoate differ significantly from those of phthalate esters like DBP and DMP. Key distinctions are outlined below, supported by experimental data from UV/TiO₂ and UV-Vis/Bi₂WO₆ systems.
Structural and Degradation Pathway Differences
- This compound: The phenylacetyl amino group directs photolytic attack to the aromatic ring, leading to ortho-hydroxylation and subsequent formation of butyl-o-hydroxybenzoate as the major product (Figure 7A). Minor pathways include hydrolysis to butyl benzoate, which further oxidizes to benzoic acid and p-benzoquinone via decarboxylation and structural rearrangement. In UV-Vis/Bi₂WO₆ systems, the rapid generation of butyl (2E,4E)-7-oxohepta-2,4-dienoate within 30 minutes indicates direct hole oxidation (Figures 7C, 8) .
- Dibutyl Phthalate (DBP): As a phthalate ester, DBP undergoes two primary pathways in UV/TiO₂ systems: Ring-opening: Hydroxyl radical attack produces butyl (2E,4E)-7-oxohepta-2,4-dienoate. Ester hydrolysis: Sequential cleavage yields mono-butyl phthalate and butyl benzoate, with subsequent oxidation to p-benzoquinone (Figures 7B, 8).
- Dimethyl Phthalate (DMP): In UV-Vis/Bi₂WO₆ systems, DMP degradation proceeds via direct hole oxidation, generating butyl (2E,4E)-7-oxohepta-2,4-dienoate as the primary ring-opening product. This pathway contrasts with the target compound’s preference for aromatic hydroxylation .
Stability and Byproduct Profiles
| Compound | Degradation Conditions | Major Products | Minor Products | Key Pathways | Byproduct Formation Timeframe |
|---|---|---|---|---|---|
| This compound | UV/TiO₂, UV-Vis/Bi₂WO₆ | butyl-o-hydroxybenzoate, p-benzoquinone | butyl benzoate, benzoic acid | Aromatic hydroxylation, oxidation | 30 min (Bi₂WO₆) |
| Dibutyl Phthalate (DBP) | UV/TiO₂ | mono-butyl phthalate, p-benzoquinone | butyl (2E,4E)-7-oxohepta... | Ester hydrolysis, ring-opening | Gradual (no rapid phase noted) |
| Dimethyl Phthalate (DMP) | UV-Vis/Bi₂WO₆ | butyl (2E,4E)-7-oxohepta-2,4-dienoate | — | Direct hole oxidation | 30 min |
Mechanistic Insights
- Photocatalyst Influence :
The choice of photocatalyst (TiO₂ vs. Bi₂WO₆) affects reaction mechanisms. For example, Bi₂WO₆ promotes direct hole oxidation in both the target compound and DMP, whereas TiO₂ favors hydroxyl radical-mediated pathways in DBP. - Structural Determinants: The phenylacetyl amino group in the target compound stabilizes ortho-hydroxylation, whereas phthalates (DBP, DMP) prioritize ester cleavage or ring-opening due to their dicarboxylate structures.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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